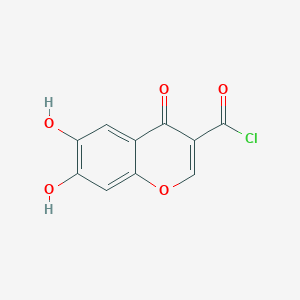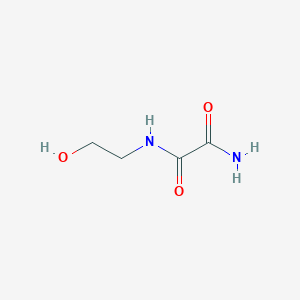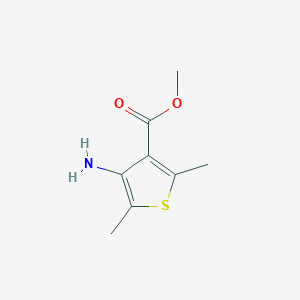![molecular formula C15H19NO6 B8696165 7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate](/img/structure/B8696165.png)
7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate: is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple carboxylic acid groups and ester functionalities makes it a versatile molecule for chemical modifications and reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. For instance, cyclopentadiene can react with maleic anhydride to form the bicyclic structure.
Introduction of the Azabicyclic Moiety: The nitrogen atom can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the bicyclic core.
Functionalization of Carboxylic Acid Groups: The carboxylic acid groups can be introduced through oxidation reactions, such as using potassium permanganate or chromium trioxide.
Esterification: The ester groups can be formed by reacting the carboxylic acids with methanol and tert-butanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques like chromatography and crystallization may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ester and carboxylic acid groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols using reagents like lithium aluminum hydride.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, amines
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives
Hydrolysis: Carboxylic acids
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of multiple functional groups allows for the design of molecules with specific biological activities.
Medicine
In medicinal chemistry, this compound and its derivatives may be explored for their potential therapeutic properties. The bicyclic structure can serve as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its multiple functional groups allow for cross-linking and the formation of robust materials with desirable properties.
作用机制
The mechanism of action of 7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets may include enzymes involved in metabolic processes or receptors in signaling pathways.
相似化合物的比较
Similar Compounds
- 7-Azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylic acid
- 7-Azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylic acid 2,3-dimethyl ester
- 7-Azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylic acid 7-tert-butyl ester
Uniqueness
The uniqueness of 7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate lies in its combination of functional groups and its bicyclic structure. The presence of both ester and carboxylic acid groups, along with the tert-butyl group, provides a unique set of chemical properties that can be exploited in various applications. This compound’s versatility and reactivity make it a valuable molecule for research and industrial purposes.
属性
分子式 |
C15H19NO6 |
|---|---|
分子量 |
309.31 g/mol |
IUPAC 名称 |
7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate |
InChI |
InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16-8-6-7-9(16)11(13(18)21-5)10(8)12(17)20-4/h6-9H,1-5H3 |
InChI 键 |
WYECAYYMEVQINU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C2C=CC1C(=C2C(=O)OC)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

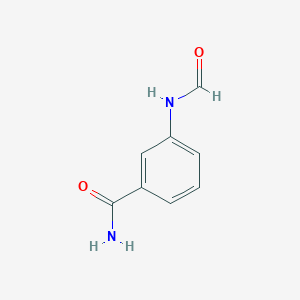
![1-Methyl-7-nitro-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B8696106.png)
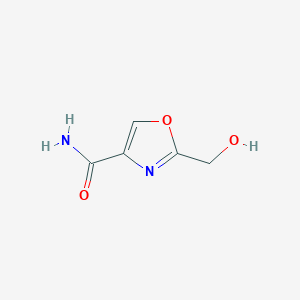
![1-[(2-Bromophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B8696115.png)
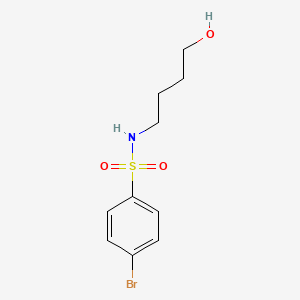
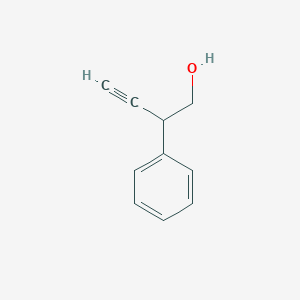
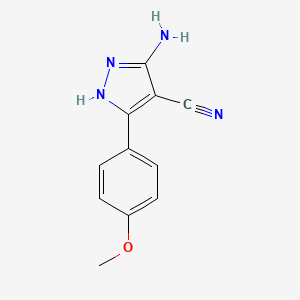
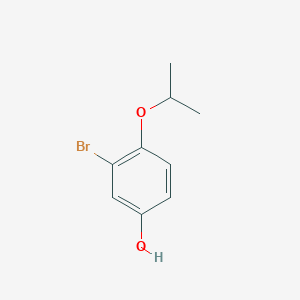
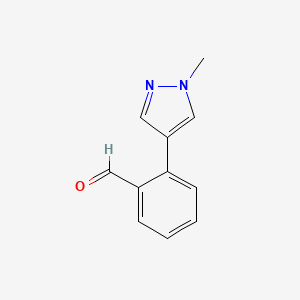
![4-Quinazolineacetic acid, 2-chloro-8-fluoro-3,4-dihydro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester](/img/structure/B8696175.png)
